

An In-depth Technical Guide to 2-Aminoethyl Dihydrogen Phosphate

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Compound of Interest

Compound Name: 2-Amino(~2-H_4_)ethyl
dihydrogen phosphate

Cat. No.: B140112

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Aminoethyl dihydrogen phosphate, a key intermediate in phospholipid metabolism. It details its chemical identity, biological significance, and relevant experimental methodologies.

Chemical Synonyms and Identifiers

2-Aminoethyl dihydrogen phosphate is known by a variety of names and is cataloged under several chemical identifiers. Accurate identification is crucial for research and regulatory purposes. The following table summarizes its key synonyms and identifiers.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Identifier Type	Value
IUPAC Name	2-aminoethyl dihydrogen phosphate
Synonyms	O-Phosphoethanolamine, Phosphoethanolamine, Colamine phosphoric acid, Ethanolamine phosphate, O-Phosphorylethanolamine, 2-Aminoethanol O-phosphate, Colamine phosphate, Ethanol-2-aminophosphoric acid, O-Phosphocolamine, (2-aminoethoxy)phosphonic acid
CAS Number	1071-23-4
PubChem CID	1015
EC Number	213-988-5
Molecular Formula	C ₂ H ₈ NO ₄ P
Molecular Weight	141.06 g/mol
InChI Key	SUHOOTKUPISOBE-UHFFFAOYSA-N
SMILES	C(COP(=O)(O)O)N

Physicochemical and Quantitative Data

This table summarizes key physicochemical properties of 2-Aminoethyl dihydrogen phosphate.

Property	Value
Melting Point	241-243 °C
Solubility in Water	72 mg/mL
LD50 (Oral, Rat)	5820 mg/kg
Form	Powder
pKa	The phosphate group has two deprotonation points at approximately pH 1 and 6, while the amino group deprotonates around pH 11.

Biological Significance and Signaling Pathways

2-Aminoethyl dihydrogen phosphate, more commonly known in biological contexts as O-phosphoethanolamine, is a vital precursor in the de novo synthesis of phosphatidylethanolamine (PE), the second most abundant phospholipid in mammalian cell membranes. This synthesis occurs through the well-characterized Kennedy pathway.

The Kennedy Pathway for Phosphatidylethanolamine Synthesis

The Kennedy pathway involves a three-step enzymatic conversion of ethanolamine to PE. O-phosphoethanolamine is the product of the first step and the substrate for the second.

- **Phosphorylation of Ethanolamine:** Ethanolamine is phosphorylated by ethanolamine kinase (EK) to produce O-phosphoethanolamine.
- **Formation of CDP-Ethanolamine:** O-phosphoethanolamine is then converted to cytidine diphosphate-ethanolamine (CDP-ethanolamine) by the action of CTP:phosphoethanolamine cytidyltransferase (Pcyt2). This is the rate-limiting step in the pathway.
- **Synthesis of Phosphatidylethanolamine:** Finally, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) catalyzes the transfer of the phosphoethanolamine headgroup from CDP-ethanolamine to a diacylglycerol (DAG) backbone, forming PE.

The integrity of this pathway is crucial for maintaining the structural and functional integrity of cellular membranes, including those of the mitochondria. Dysregulation of PE synthesis has been implicated in various diseases.

The Kennedy Pathway for de novo synthesis of Phosphatidylethanolamine.

Experimental Protocols

Synthesis of 2-Aminoethyl Dihydrogen Phosphate

A patented method for the synthesis of 2-aminoethyl dihydrogen phosphate involves the reaction of 2-aminoethanol with orthophosphoric acid.

Materials:

- 2-aminoethanol
- Aqueous solution of orthophosphoric acid (e.g., 85%)

Procedure:

- Mix equimolar proportions of 2-aminoethanol and an aqueous solution of orthophosphoric acid. The addition of 2-aminoethanol to the phosphoric acid solution should be controlled to keep the temperature from exceeding 110°C.
- Evaporate the water of solution from the mixture at a temperature up to 110°C.
- Gradually increase the temperature of the mixture to 150-210°C under reduced pressure to remove the water of reaction.
- Continue heating until an equimolar proportion of water has been removed. The mixture solidifies near the end of the reaction.

Quantification by High-Performance Liquid Chromatography (HPLC)

A method for the determination of O-phosphoethanolamine in human plasma has been developed using HPLC with fluorescence detection.

Sample Preparation and Derivatization:

- To 40 µL of plasma sample, add 15 µL of borate buffer and 25 µL of 10 mM 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent solution.
- Allow the mixture to stand at room temperature for 5 minutes for derivatization.
- Add 470 µL of acetonitrile containing lactic acid and trifluoroacetic acid.
- Purify the derivatized sample using a titanium dioxide-modified monolithic silica spin column.

Chromatographic Conditions:

- Column: XBridge Amide column (150 × 2.1 mm i.d., 3.5 µm particle size)

- Mobile Phase A: 10% ammonia solution and acetonitrile (10:90, v/v)
- Mobile Phase B: 60 mM ammonium carbonate buffer (pH 10.0) and acetonitrile (25:75, v/v)
- Gradient: A linear gradient from 10% B to 100% B over several minutes.
- Detection: Fluorescence detector with excitation at 250 nm and emission at 395 nm.

Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

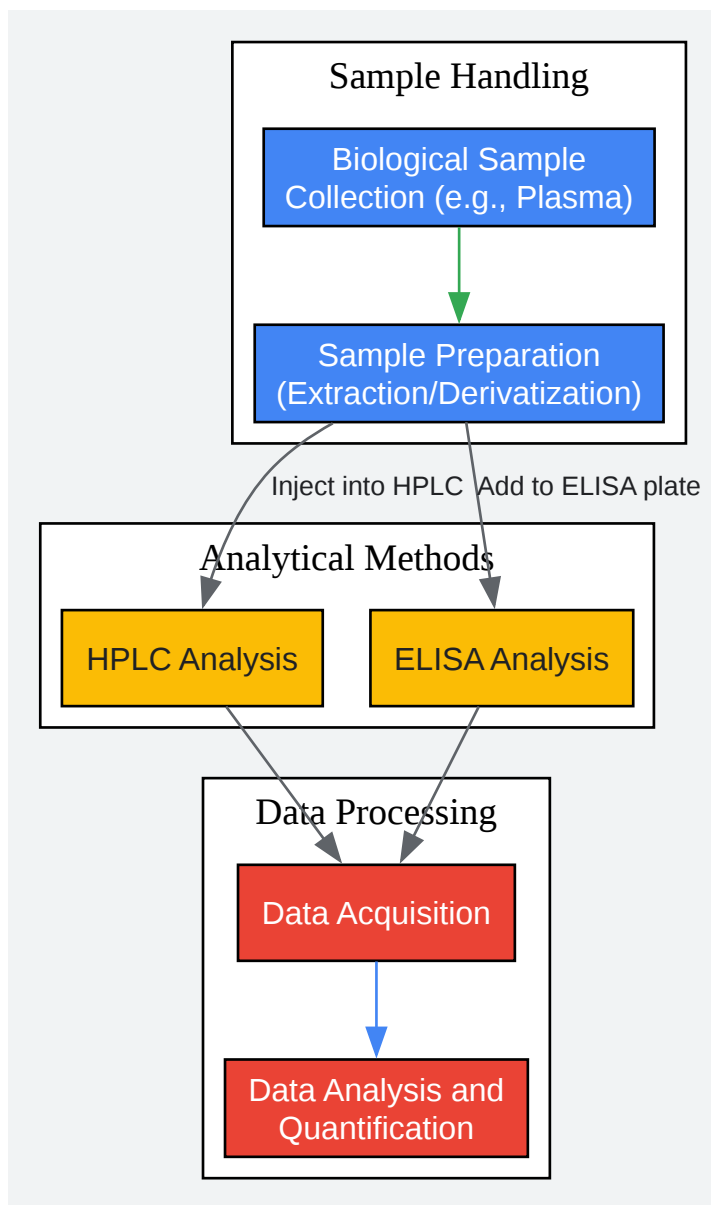
Commercially available ELISA kits provide a high-sensitivity method for the quantification of O-phosphoethanolamine in plasma. The general principle is a competitive assay.

General ELISA Protocol Outline:

- Sample Preparation: Plasma samples undergo extraction and derivatization as specified by the kit manufacturer.
- Competitive Binding: The processed sample, containing the derivatized O-phosphoethanolamine, is added to microplate wells coated with an anti-phosphoethanolamine antibody. A known amount of enzyme-conjugated O-phosphoethanolamine is also added. The sample and the conjugate compete for binding to the antibody.
- Washing: Unbound reagents are washed away.
- Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
- Detection: The absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of O-phosphoethanolamine in the sample.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of 2-Aminoethyl dihydrogen phosphate from a biological sample.



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